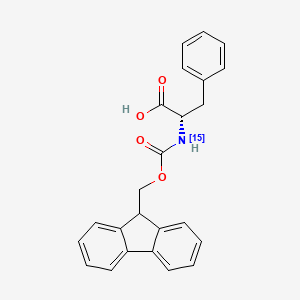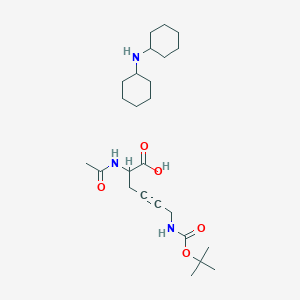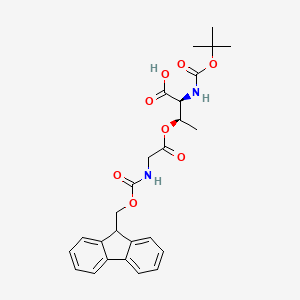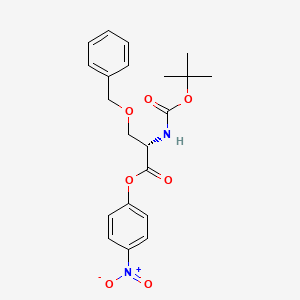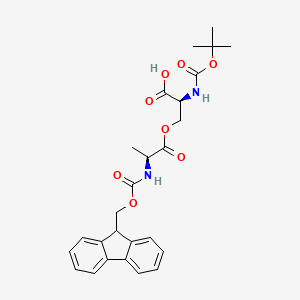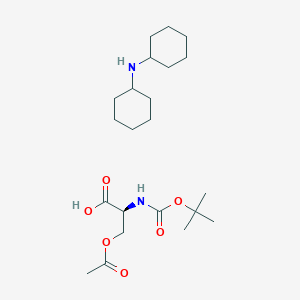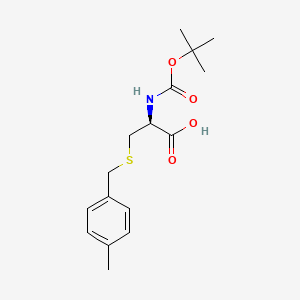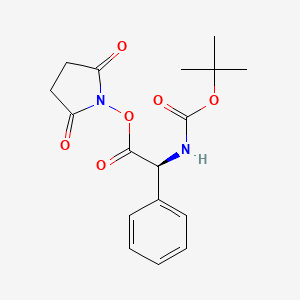
(R)-2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidinone ring, a benzyloxy group, and a tert-butoxycarbonyl (Boc) group. The Boc group is often used in organic synthesis as a protecting group for amines . The benzyloxy group could potentially act as a leaving group in certain reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolidinone ring and the various functional groups. The stereochemistry at the carbon bearing the Boc group would also add to this complexity .Chemical Reactions Analysis
The Boc group in this compound could potentially be removed under acidic conditions, revealing the amine group . The benzyloxy group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the Boc group is quite bulky and could influence the compound’s solubility and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
A study conducted by Pund et al. (2020) focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid. The researchers successfully prepared derivatives exhibiting strong antimicrobial activities against tested microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Pund et al., 2020).
Role in Synthesizing Biotin Intermediates
Another application is in the synthesis of key intermediates for natural products like Biotin. Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, showcasing its importance in the biosynthesis of essential biomolecules such as fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Enantioselective Synthesis
The compound has also been used in the enantioselective synthesis of neuroexcitants and other biologically active molecules. Pajouhesh et al. (2000) described the preparation of both enantiomers of a neuroexcitant compound using a glycine derivative related to the compound , emphasizing the compound's utility in precise stereochemical synthesis applications (Pajouhesh et al., 2000).
Anticonvulsant Agents
Kamiński et al. (2015) explored the compound's derivatives for their potential as hybrid anticonvulsant agents. They joined chemical fragments of known antiepileptic drugs, demonstrating some compounds' effectiveness in preclinical seizure models. This study highlights the compound's relevance in developing new treatments for epilepsy (Kamiński et al., 2015).
Fluorescence Properties and Synthesis
Memeo et al. (2014) synthesized a derivative involving a 1,3-dipolar cycloaddition reaction, focusing on the structure and fluorescence properties of the resultant compound. This indicates the compound's potential application in fluorescent probes or materials science (Memeo et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYOALQRQBBDG-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-ser(bzl)-osu | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
